molecular formula C14H11F6N3O B2786458 7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 241488-26-6

7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B2786458
CAS No.: 241488-26-6
M. Wt: 351.252
InChI Key: AXGIKNSNRYSNSI-UHFFFAOYSA-N
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Description

7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a morpholine ring and two trifluoromethyl groups attached to a naphthyridine core. The incorporation of these functional groups imparts distinct physicochemical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multicomponent reactions and metal-catalyzed processes. One common method is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. This reaction is often carried out under mild conditions, using solvents such as ethanol or water, and can be facilitated by the addition of acids or bases to optimize the yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, dihydro or tetrahydro naphthyridines, and substituted naphthyridine derivatives. These products can exhibit different physicochemical properties and biological activities, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with essential cellular processes. For example, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death. In cancer cells, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine is unique due to the presence of both morpholine and trifluoromethyl groups, which impart distinct physicochemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

4-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N3O/c15-13(16,17)9-7-10(14(18,19)20)21-12-8(9)1-2-11(22-12)23-3-5-24-6-4-23/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGIKNSNRYSNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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